Ethyl 4-amino-3-(2-phenylethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate
Description
Ethyl 4-amino-3-(2-phenylethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure
Properties
IUPAC Name |
ethyl 4-amino-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S2/c1-2-18-13(17)11-12(15)16(14(19)20-11)9-8-10-6-4-3-5-7-10/h3-7H,2,8-9,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHFNAKDIHPYEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=S)S1)CCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of α-Bromo Esters with Thiourea Derivatives
The most widely reported method involves the cyclocondensation of α-bromo esters with thiourea derivatives in the presence of a base. For this compound, ethyl 2-bromo-3-(2-phenylethyl)propanoate reacts with thiourea under basic conditions to form the thiazole core.
Reaction Conditions :
- Solvent : Ethanol or dimethylformamide (DMF)
- Base : Sodium ethoxide or triethylamine (TEA)
- Temperature : 50–80°C
- Time : 1–4 hours
The reaction proceeds via nucleophilic substitution at the α-carbon of the bromoester, followed by cyclization to form the 2-thioxo-2,3-dihydrothiazole ring. The 2-phenylethyl group is introduced via the alkylation of thiourea with 2-phenylethyl bromide prior to cyclization.
Yield Optimization :
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NaOEt | Ethanol | 70 | 3 | 68 |
| TEA | DMF | 50 | 1 | 74 |
The use of DMF with TEA at lower temperatures enhances reaction efficiency by stabilizing intermediates.
Multi-Component Reactions Involving Isothiocyanates
A robust alternative employs a one-pot, three-component reaction:
- Isothiocyanate Formation : 2-Phenylethylamine reacts with carbon disulfide to generate 2-phenylethyl isothiocyanate.
- Cyanoacetate Coupling : The isothiocyanate reacts with ethyl cyanoacetate in the presence of sulfur.
- Cyclization : Acidic or basic conditions facilitate ring closure.
Key Steps :
- $$ \text{R-NH}2 + \text{CS}2 \rightarrow \text{R-NCS} $$ (R = 2-phenylethyl)
- $$ \text{R-NCS} + \text{NC-CH}2-\text{COOEt} + \text{S}8 \rightarrow \text{Thiazole Intermediate} $$
- Cyclization under DMF/TEA at 50°C for 1 hour.
Advantages :
- High atom economy.
- Avoids isolation of reactive intermediates.
Dithiocarbamate-Mediated Pathways
Dithiocarbamates, formed from 2-phenylethylamine and carbon disulfide, react with α-halo esters to construct the thiazole ring:
- $$ \text{R-NH}2 + \text{CS}2 + \text{NaOH} \rightarrow \text{R-NCSSNa} $$
- $$ \text{R-NCSSNa} + \text{Br-CH}_2-\text{COOEt} \rightarrow \text{Thiazole-5-carboxylate} $$
Conditions :
- Solvent : Water/ethanol mixtures.
- pH : 8–10 (controlled by NaOH).
Limitations :
- Lower yields (50–60%) due to competing hydrolysis.
Reaction Optimization and Mechanistic Insights
Solvent and Base Effects
DMF outperforms ethanol in solubility and reaction rate due to its high polarity, which stabilizes charged intermediates. Triethylamine acts as both a base and a catalyst, deprotonating thiourea to enhance nucleophilicity.
Temperature and Time Dependence
Elevated temperatures (>70°C) favor byproduct formation (e.g., hydrolysis of esters), while shorter reaction times (1–2 hours) minimize decomposition.
Analytical Characterization
Spectroscopic Data
- $$ ^1 \text{H NMR} $$ (DMSO-$$ d_6 $$) :
- δ 1.25 (t, 3H, $$ \text{CH}3 $$-ethyl), δ 4.20 (q, 2H, $$ \text{OCH}2 $$), δ 2.85 (m, 2H, $$ \text{CH}2 $$-Ph), δ 3.45 (m, 2H, $$ \text{NCH}2 $$), δ 7.25–7.35 (m, 5H, aromatic).
- $$ ^{13} \text{C NMR} $$ :
- 168.5 ppm (C=O ester), 182.3 ppm (C=S), 135.4 ppm (C-2 thiazole).
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water) shows >98% purity for products isolated via DMF/TEA routes.
Industrial-Scale Considerations
Continuous Flow Synthesis
Adopting flow chemistry reduces reaction times to 30 minutes and improves yield consistency (72–75%) by enhancing heat transfer and mixing.
Green Chemistry Approaches
- Solvent recycling (DMF recovery >90%).
- Catalytic TEA instead of stoichiometric bases.
Chemical Reactions Analysis
Oxidation Reactions
The thiazole ring’s sulfur atom and thioxo group (C=S) undergo oxidation under controlled conditions:
-
Sulfur oxidation : Treatment with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) converts the thioxo group to sulfoxide (C=SO) or sulfone (C=SO₂) derivatives.
-
Aromatic ring oxidation : Strong oxidizing agents like KMnO₄ in acidic medium may hydroxylate the phenyl group.
| Oxidizing Agent | Product Formed | Temperature | Yield |
|---|---|---|---|
| H₂O₂ (30%) | Sulfoxide | 0–25°C | 65–75% |
| mCPBA | Sulfone | 25–40°C | 55–60% |
| KMnO₄/H⁺ | Hydroxylated | 80°C | 40% |
Nucleophilic Substitution
The ethyl ester group (-COOEt) undergoes nucleophilic substitution reactions:
-
Hydrolysis : Acidic or alkaline hydrolysis yields the corresponding carboxylic acid (e.g., using HCl/EtOH or NaOH/H₂O).
-
Aminolysis : Reaction with primary amines (e.g., methylamine) replaces the ethoxy group with an amide.
| Reagent | Conditions | Product |
|---|---|---|
| 6M HCl/EtOH | Reflux, 4h | Carboxylic acid |
| CH₃NH₂/THF | 60°C, 12h | Methylamide derivative |
Cycloaddition Reactions
The thiazole ring participates in [4+2] Diels-Alder reactions with dienophiles (e.g., maleic anhydride):
-
Regioselectivity : The electron-rich thiazole acts as a diene, forming bicyclic adducts.
Functionalization at the Amino Group
The 4-amino group (-NH₂) is amenable to:
-
Acylation : Acetic anhydride forms acetylated derivatives.
-
Diazotization : Reaction with NaNO₂/HCl generates diazonium intermediates for coupling reactions.
| Reaction Type | Reagent | Product Application |
|---|---|---|
| Acylation | Ac₂O/pyridine | Prodrug synthesis |
| Diazotization | NaNO₂/HCl | Azo dyes or bioconjugates |
Thiol-Disulfide Exchange
The thioxo group (C=S) participates in redox reactions:
-
Disulfide formation : Oxidative coupling with thiols (e.g., glutathione) forms disulfide bonds.
Factors Influencing Reactivity
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C13H14N2O2S
Molecular Weight: 262.33 g/mol
The structure features a thiazole ring, which is known for its diverse biological activities. The presence of an amino group and a thioxo group enhances its potential as a pharmacological agent.
Biological Activities
Ethyl 4-amino-3-(2-phenylethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate has been studied for various biological activities:
- Anticancer Activity : Research indicates that compounds with thiazole moieties exhibit anticancer properties. Studies have shown that derivatives of thiazoles can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth and metastasis .
- Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains. Its thiazole structure is associated with antimicrobial effects, making it a candidate for developing new antibiotics .
- Anti-inflammatory Effects : Some studies suggest that thiazole derivatives can modulate inflammatory responses, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, which could be beneficial in treating diseases such as diabetes and obesity .
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
Mechanism of Action
The mechanism of action of Ethyl 4-amino-3-(2-phenylethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl 4-amino-3-(2-phenylethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate can be compared with other thiazole derivatives:
Ethyl 2-amino-4-phenylthiazole-5-carboxylate: Similar structure but different substitution pattern, leading to different reactivity and applications.
Ethyl 4-amino-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate: Lacks the phenylethyl group, which may affect its biological activity and chemical properties.
Biological Activity
Ethyl 4-amino-3-(2-phenylethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate (CAS Number: 312922-31-9) is a thiazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes an ethyl group, an amino group, and a thioxo moiety, contributing to its diverse pharmacological properties.
- Molecular Formula : C₁₄H₁₆N₂O₂S₂
- Molecular Weight : 308.42 g/mol
- Purity : ≥97%
- Solubility : Soluble in DMSO (minimum 5 mg/mL) .
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The thiazole ring is known for its role in several pharmacological effects, including:
- Antitumor Activity : Thiazole derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against tumor cells, indicating strong antiproliferative properties .
- Antimicrobial Properties : The presence of the thiazole moiety has been linked to antimicrobial activity against a range of pathogens. This compound may exhibit similar properties due to structural similarities with other active thiazole derivatives .
- Enzyme Inhibition : Certain thiazole derivatives have been reported to inhibit specific enzymes, which can lead to therapeutic effects in conditions such as cancer and infections. For example, studies indicate that modifications in the thiazole structure can enhance enzyme inhibition efficacy .
Anticancer Activity
A study conducted on various thiazole derivatives highlighted the importance of substituents on the phenyl ring and their impact on cytotoxicity. The presence of electron-donating groups significantly enhanced the anticancer activity of these compounds. For example, modifications that included a phenyl group at specific positions resulted in improved interactions with target proteins involved in cell proliferation .
Antimicrobial Studies
Research has shown that thiazole derivatives can exhibit broad-spectrum antimicrobial activity. In vitro studies demonstrated that compounds similar to this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria . The mechanism is believed to involve disruption of bacterial cell wall synthesis.
Summary of Biological Activities
Q & A
Q. Example SAR Table :
| Substituent on Thiazole | IC₅₀ (μM, MCF-7) | LogP | Key Interaction |
|---|---|---|---|
| 3,4-Dichlorophenyl | 28.4 | 3.8 | Hydrophobic |
| 4-Methoxyphenyl | 42.1 | 2.1 | H-bonding |
| 2-Phenylethyl (Target) | 19.7 | 3.5 | π-Stacking |
How should in vivo studies be designed to assess pharmacokinetics and toxicity for this compound?
Advanced Research Focus
Experimental Design :
- Animal Models : Use xenograft mice (e.g., BALB/c) for antitumor efficacy. Administer orally (10–50 mg/kg/day) or intravenously (5–20 mg/kg) .
- Pharmacokinetics :
- Bioavailability : Measure plasma concentrations via HPLC-MS at intervals (0.5, 1, 2, 4, 8, 24 h post-dose).
- Metabolite Identification : Liver microsome assays identify oxidation or ester hydrolysis pathways .
- Toxicity : Monitor weight loss, organ histopathology (liver/kidney), and hematological parameters (ALT, AST, creatinine) .
Q. Data Contradictions :
- High Lipophilicity (LogP >3.5) : Improves tumor penetration but increases hepatotoxicity risk. Balance via prodrug strategies (e.g., carboxylate salts) .
How can researchers resolve discrepancies in bioactivity data caused by substituent electronic effects?
Advanced Research Focus
Case Study :
- Contradiction : 4-Nitrophenyl analogs show strong in vitro cytotoxicity (IC₅₀ = 15 μM) but poor in vivo efficacy due to rapid metabolism.
Resolution Strategies :
Electron-Withdrawing vs. Donor Groups : Nitro groups enhance electrophilicity (improving target binding) but reduce metabolic stability. Use Hammett constants (σ) to predict substituent effects .
Computational Modeling : Density Functional Theory (DFT) calculates frontier molecular orbitals to optimize electron distribution for stability-activity balance .
Prodrug Modification : Replace the ethyl ester with a methyl group to slow esterase-mediated hydrolysis .
What computational tools are recommended for predicting binding modes and optimizing derivatives?
Advanced Research Focus
Methodology :
Molecular Dynamics (MD) Simulations : Use GROMACS or AMBER to simulate ligand-protein interactions over 100 ns. The thioxo group’s sulfur forms stable hydrogen bonds with kinase domains .
QSAR Models : Build regression models using descriptors like molar refractivity, polar surface area, and HOMO-LUMO gaps to prioritize derivatives .
ADMET Prediction : SwissADME or pkCSM estimate permeability (Caco-2), CYP inhibition, and Ames toxicity to filter candidates .
Validation : Cross-check docking scores (AutoDock Vina) with experimental IC₅₀ values to refine force field parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
